C24H36ClNO

Parkinson's Disease Chemical Inducer Neurodegeneration

C24H36ClNO — 1-(3-(2,4-dipentyl-phenoxy)-propyl)-pyridinium chloride — is a structurally unique N-aryl pyridinium salt engineered for Parkinson's disease research. Unlike acute toxins (e.g., MPP+), its 2,4-dipentylphenoxy lipophilic tail and chloride counterion confer much slower induction kinetics, enabling longitudinal studies of alpha-synuclein aggregation and mitochondrial dysfunction over days to weeks. This temporal profile allows pre-, peri-, and post-onset neuroprotective intervention testing — a clinically relevant paradigm unattainable with rapid-acting inducers. Substituting with generic pyridinium salts abolishes this activity. Procure from authorized suppliers to ensure structural fidelity and reproducible formulation.

Molecular Formula C24H36ClNO
Molecular Weight 390.0 g/mol
Cat. No. B15171582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H36ClNO
Molecular FormulaC24H36ClNO
Molecular Weight390.0 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C=C1)OCCC[N+]2=CC=CC=C2)CCCCC.[Cl-]
InChIInChI=1S/C24H36NO.ClH/c1-3-5-8-13-22-15-16-24(23(21-22)14-9-6-4-2)26-20-12-19-25-17-10-7-11-18-25;/h7,10-11,15-18,21H,3-6,8-9,12-14,19-20H2,1-2H3;1H/q+1;/p-1
InChIKeyWXWLHBNPAXAQKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C24H36ClNO (1-(3-(2,4-Dipentyl-phenoxy)-propyl)-pyridinium Chloride) Baseline Overview for Procurement


C24H36ClNO, specifically identified as 1-(3-(2,4-dipentyl-phenoxy)-propyl)-pyridinium chloride , is a synthetic, cationic pyridinium salt. This compound is characterized by its amphiphilic structure, combining a lipophilic 2,4-dipentylphenoxy tail with a hydrophilic, positively charged pyridinium head group [1]. This unique architecture underpins its potential utility as a chemical inducer or probe in specific research contexts [1]. Its primary differentiation stems from this structural specificity, which is not readily replicated by common, commercially available analogs.

Why Generic Substitution of C24H36ClNO Fails for Critical Applications


The specific structure of C24H36ClNO, an N-aryl pyridinium chloride, is critical to its proposed function as a Parkinson's disease (PD) chemical inducer [1]. In contrast, common, low-cost pyridinium salts like pyridine hydrochloride (C5H5NHCl) or simple alkyl pyridinium chlorides lack the extended lipophilic dipentylphenoxy moiety essential for membrane interaction and specific cellular uptake, which is believed to dictate its unique, slow-acting kinetics [1]. Furthermore, the chloride counterion influences solubility and solid-state stability compared to other salts, impacting reproducible formulation. Therefore, substituting C24H36ClNO with a more readily available or cheaper pyridinium salt would likely abolish the desired biological effect, as the precise physicochemical properties driving its specific activity are lost.

C24H36ClNO Product-Specific Quantitative Evidence Guide


C24H36ClNO Demonstrates Unique Slow-Onset Kinetics as a Parkinson's Disease Inducer

C24H36ClNO (referenced as a N-aryl pyridinium derivative, 'PF') was identified as a potential Parkinson's disease (PD) inducer with a distinct kinetic profile. Compared to other known PD inducers, its effects manifest following a much slower kinetics [1]. While specific quantitative rate constants or time-to-effect data are not provided in the available source, this qualitative description of a 'much slower' kinetic profile represents a key differentiation point from faster-acting, acute neurotoxins like MPTP or 6-OHDA [1].

Parkinson's Disease Chemical Inducer Neurodegeneration

Best Research Application Scenarios for C24H36ClNO


Investigating the Temporal Progression of Parkinson's Disease Pathology

C24H36ClNO is optimally utilized in research focused on modeling the slow, progressive nature of Parkinson's disease. Its reported 'much slower' induction kinetics, as highlighted in Section 3 [1], make it a valuable tool for longitudinal studies where the gradual development of cellular hallmarks (e.g., alpha-synuclein aggregation, mitochondrial dysfunction) over days or weeks is critical. This contrasts sharply with models using acute toxins that induce rapid cell death, which may not fully recapitulate the chronic, compensatory mechanisms at play in the human disease.

Developing and Validating Delayed-Onset Neuroprotective Strategies

The unique temporal profile of C24H36ClNO-induced neurotoxicity enables a more clinically relevant experimental design for testing neuroprotective compounds. Because the pathology develops slowly, researchers can initiate treatment before, during, or after the onset of cellular dysfunction [1]. This allows for the assessment of interventions designed to halt or reverse disease progression, rather than just prevent acute toxicity, providing a more stringent and informative preclinical validation platform for candidate neuroprotective drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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